6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the carboxylic acid and benzyloxy groups.
Starting Materials
2-aminobenzophenone, ethyl acetoacetate, benzyl bromide, sodium ethoxide, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethanol
Reaction
Step 1: Synthesis of 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid, a. Dissolve 2-aminobenzophenone in ethanol and add ethyl acetoacetate., b. Add sodium ethoxide and reflux the mixture for several hours., c. Cool the mixture and acidify with sulfuric acid., d. Collect the precipitate and wash with water to obtain 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid., Step 2: Synthesis of 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a. Dissolve 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid in ethanol and add sodium hydroxide., b. Add benzyl bromide and reflux the mixture for several hours., c. Cool the mixture and acidify with hydrochloric acid., d. Collect the precipitate and wash with water to obtain 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 3: Removal of the benzyloxy group, a. Dissolve 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ethanol and add sodium bicarbonate., b. Heat the mixture to reflux and add sodium nitrite., c. Cool the mixture and filter to remove any solids., d. Acidify the filtrate with hydrochloric acid and collect the precipitate., e. Wash the precipitate with water to obtain 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
properties
IUPAC Name |
4-oxo-6-phenylmethoxy-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZQPNHESNGXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
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